2-Bromo-5-hydrazinylpyridine
Overview
Description
2-Bromo-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Hydrazinopyridines are known to have various biological activities. For instance, some indole derivatives, which are structurally similar to hydrazinopyridines, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The specific targets and pathways affected can vary widely depending on the exact structure of the compound .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of hydrazinopyridines. These factors can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of hydrazinopyridines can also be influenced by environmental factors. For example, the presence of other chemicals can affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydrazinylpyridine typically involves the bromination of pyridine derivatives followed by hydrazination. One common method involves the reaction of 6-bromopyridine-3-amine with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt, which is then reduced using tin(II) chloride dihydrate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, forming different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazinyl group.
Scientific Research Applications
2-Bromo-5-hydrazinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 5-Bromo-2-hydrazinopyridine
- 2-Hydrazinopyridine
- 2-Hydrazinopyrimidine
Comparison: 2-Bromo-5-hydrazinylpyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the bromine atom can be easily substituted, providing a versatile platform for the synthesis of various derivatives .
Properties
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMHHZWYHESGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-60-5 | |
Record name | 2-bromo-5-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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